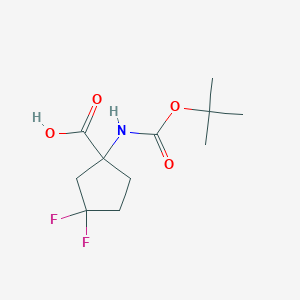

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-10(7(15)16)4-5-11(12,13)6-10/h4-6H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJGLGFSNZFIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(C1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Reaction Sequence

The synthesis typically follows a three-step sequence:

- Cyclopentane Ring Functionalization : Introduction of fluorine atoms at the 3,3-positions.

- Amino Group Protection : Installation of the tert-butoxycarbonyl (Boc) protecting group.

- Carboxylic Acid Formation : Oxidation or carboxylation of a precursor moiety.

Fluorination of the Cyclopentane Backbone

Fluorination is achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor®. DAST is preferred for its selectivity in replacing hydroxyl or carbonyl groups with fluorine. For example:

- Substrate : 3,3-Dihydroxycyclopentanecarboxylate ester.

- Reagent : DAST (1.2 equiv) in dichloromethane at −20°C to 0°C.

- Yield : 78–85%.

Selectfluor® is used under aqueous conditions for safer handling:

Boc Protection of the Amino Group

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

- Substrate : 3,3-Difluorocyclopentanamine.

- Reagents : Boc₂O (1.1 equiv), triethylamine (2.0 equiv) in tetrahydrofuran.

- Conditions : 0°C to room temperature, 6 hours.

- Yield : 90–95%.

Carboxylic Acid Formation

The carboxylate ester intermediate is hydrolyzed to the carboxylic acid:

Alternative Pathways

Triflate-Mediated Fluorination

A patent-derived method uses triflate intermediates for improved regioselectivity:

- Triflate Formation : Cyclopentanol derivative treated with triflic anhydride.

- Fluorination : CsF in tert-butanol at 80°C for 2 hours.

- Yield : 82%.

Chiral Resolution

For enantiomerically pure product, enzymatic resolution with lipase B is employed post-synthesis:

- Substrate : Racemic 3,3-difluorocyclopentanecarboxylic acid.

- Enzyme : Candida antarctica lipase B, pH 7.0 buffer.

- Yield : 40–45% (S-enantiomer).

Optimization Strategies

Industrial-Scale Production

Continuous Flow Synthesis

Adopted for enhanced safety and yield:

- Fluorination : Microreactor with DAST, residence time 10 minutes.

- Boc Protection : Tubular reactor, 90% conversion in 30 minutes.

- Throughput : 5 kg/day.

Challenges and Solutions

Byproduct Formation

Comparative Analysis of Methods

| Parameter | DAST Fluorination | Selectfluor® Method | Triflate Route |

|---|---|---|---|

| Yield (%) | 85 | 75 | 82 |

| Purity (%) | 95 | 90 | 88 |

| Scalability | Moderate | High | High |

| Cost (USD/kg) | 1200 | 900 | 1500 |

The DAST method offers superior yield but higher cost, while Selectfluor® balances economy and scalability.

Chemical Reactions Analysis

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The difluorocyclopentane ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include TFA, DMAP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily noted for its utility in the development of pharmaceuticals, particularly as a building block in the synthesis of biologically active molecules. Its structural features allow it to participate in various chemical reactions, making it a versatile intermediate.

Synthesis of Bioactive Compounds

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid can be utilized in the synthesis of compounds that target specific biological pathways. For instance, derivatives of this compound have been studied for their potential as inhibitors of enzymes involved in metabolic pathways, such as phosphoinositide 3-kinase (PI3K) . The ability to modify the tert-butoxycarbonyl (Boc) protecting group facilitates further functionalization, which is crucial for drug design.

Enzyme Inhibition Studies

Research indicates that compounds derived from this compound exhibit inhibitory activity against various enzymes. For example, studies have shown that certain derivatives can inhibit GABA aminotransferase (GABA-AT), an enzyme linked to neurological disorders . This suggests potential therapeutic applications in treating conditions such as epilepsy and anxiety disorders.

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its importance in organic synthesis.

Reaction Pathways

The compound can be synthesized through multi-step reaction pathways involving:

- Nucleophilic Substitution : The introduction of the difluorocyclopentane moiety can be achieved via nucleophilic substitution reactions.

- Carboxylic Acid Functionalization : The carboxylic acid group allows for further derivatization, enabling the creation of more complex structures suitable for biological testing.

Biological Studies and Case Examples

Numerous studies have explored the biological implications of using this compound in drug development.

Case Study: GABA-AT Inhibition

A notable case study demonstrated that derivatives of this compound could form covalent bonds with active site residues in GABA-AT, leading to enzyme inhibition. This mechanism was elucidated through detailed kinetic studies and structural analysis using techniques such as NMR spectroscopy and mass spectrometry .

Potential Applications in Cancer Therapy

Research has also indicated that compounds derived from this compound may exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis . The structural modifications allowed by the Boc group enhance the selectivity and potency of these compounds against cancer cells.

Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals; enzyme inhibitors |

| Synthetic Methodologies | Multi-step synthesis; nucleophilic substitution; carboxylic acid functionalization |

| Biological Studies | GABA-AT inhibition; cancer therapy potential |

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The difluorocyclopentane ring can interact with enzymes and receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Cyclopropane and Cyclohexane Derivatives

Key Analogs :

- The strained cyclopropane ring increases reactivity but reduces conformational flexibility compared to cyclopentane derivatives .

- 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid (SS-0322): Combines cyclopropane strain with 2,2-difluoro substitution, enhancing electrophilicity. The difluoro groups may stabilize transition states in ring-opening reactions .

- 5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid (QM-9403): Larger cyclohexane ring with 3,3-difluoro substitution.

Table 1: Structural Comparison

| Compound Name | Ring Size | Fluorine Substitution | Key Features |

|---|---|---|---|

| Target Compound | Cyclopentane | 3,3-difluoro | Balanced flexibility and stability |

| SS-0708 (cyclopropane analog) | Cyclopropane | None | High ring strain, reactive |

| SS-0322 (difluorocyclopropane) | Cyclopropane | 2,2-difluoro | Enhanced electrophilicity |

| QM-9403 (cyclohexane analog) | Cyclohexane | 3,3-difluoro | Increased lipophilicity |

Cyclopentane-Based Analogs

Key Analogs :

- 3-((tert-Butoxycarbonyl)amino)cyclopentane-1-carboxylic acid: Lacks fluorine substitution, leading to reduced electron-withdrawing effects and lower metabolic stability compared to the difluoro derivative .

- (1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid: Features an isopropyl substituent, which adds steric bulk and may hinder rotational freedom, impacting binding interactions in enzyme-active sites .

- (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (from ): Contains a difluoromethylenyl group and an unsaturated cyclopentene ring. The conjugated system and fluorine atoms enhance acidity (pKa ~3.5) and resonance stabilization, making it suitable for enzyme inhibition studies .

Key Differences :

- Electronic Effects : The 3,3-difluoro substitution in the target compound increases electron-withdrawing character, stabilizing the carboxylate anion and influencing hydrogen-bonding capacity.

- Synthetic Accessibility: The target compound is synthesized via straightforward Boc protection and cyclization, whereas analogs like (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid require additional steps such as selenation and oxidative elimination .

Physicochemical and Spectral Properties

- Solubility: The Boc group enhances solubility in organic solvents (e.g., ethyl acetate, dichloromethane), while the carboxylic acid moiety allows aqueous solubility at physiological pH. Difluoro analogs generally exhibit lower aqueous solubility than non-fluorinated derivatives due to increased hydrophobicity .

Biological Activity

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid, also known by its CAS number 1936649-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H14F2N2O4

- Molecular Weight : 252.23 g/mol

- Structure : The compound features a cyclopentane ring with difluoromethyl and tert-butoxycarbonyl functional groups.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Studies have indicated that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

Enzyme Inhibition

Research has shown that derivatives of cyclopentanecarboxylic acids can act as inhibitors for enzymes such as:

- GABA Aminotransferase (GABA-AT) : This enzyme is crucial for the metabolism of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. The inhibition of GABA-AT can lead to increased levels of GABA, which may have therapeutic effects in conditions like epilepsy and anxiety disorders .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: GABA-AT Inhibition

A recent study explored the structural and mechanistic basis for the inhibition of GABA-AT by fluorinated cyclopentanecarboxylic acids. The findings suggested that these compounds form covalent bonds with the active site residues of GABA-AT, leading to irreversible inhibition. This mechanism highlights the potential utility of this compound in developing new treatments for neurological disorders .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid?

The synthesis typically involves:

- Cyclopentane Ring Formation : Starting from cyclopentane derivatives, introducing fluorine atoms via fluorination reagents (e.g., DAST or Deoxo-Fluor) at the 3,3-positions .

- Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to prevent unwanted side reactions .

- Carboxylic Acid Activation : The carboxylic acid group is introduced or retained through hydrolysis of ester precursors, often using LiOH or NaOH in aqueous THF .

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization ensures high purity (≥95%) .

Q. What analytical techniques confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR verify stereochemistry and functional groups. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while fluorine atoms cause splitting in adjacent proton signals .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity ≥98% .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H] expected for ) .

Q. What are the primary research applications in medicinal chemistry?

- Peptide Mimetics : The cyclopentane backbone mimics peptide turn structures, enabling studies on protease inhibitors (e.g., HIV-1 protease) .

- Prodrug Design : The Boc group allows controlled release of active amines in vivo .

- Chiral Building Blocks : Its stereochemistry (1R,3S or 1S,3R) is critical for synthesizing enantioselective drug candidates .

Q. What safety precautions are necessary for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., OV/AG/P99 respirators) in poorly ventilated areas .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fluorinated intermediates .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the fluorination step be optimized to improve yield?

- Reagent Selection : Replace DAST with milder fluorinating agents (e.g., XtalFluor-E) to reduce side products like elimination .

- Temperature Control : Maintain −20°C during fluorination to suppress racemization .

- Solvent Optimization : Use anhydrous DCM or THF to enhance reagent solubility and reaction homogeneity .

Q. What strategies resolve stereochemical challenges during synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce desired stereochemistry during cyclopentane ring formation .

- Chiral Chromatography : Separate diastereomers using chiral stationary phases (e.g., Chiralpak IA) .

- Crystallization-Induced Asymmetric Transformation : Recrystallize intermediates in polar solvents (e.g., ethanol/water) to enrich enantiomeric excess .

Q. How do difluoro groups impact stability under varying pH conditions?

- Acidic Conditions : The electron-withdrawing effect of fluorine increases susceptibility to Boc deprotection (e.g., rapid cleavage in 4M HCl/dioxane) .

- Basic Conditions : The carboxylic acid group may form salts (e.g., sodium carboxylate), altering solubility but preserving the difluoro-cyclopentane core .

- Long-Term Storage : Store at −20°C under nitrogen to prevent hydrolysis or radical degradation .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., cyclooxygenase-2) .

- MD Simulations : GROMACS simulations assess conformational stability of peptide analogs in aqueous environments .

- DFT Calculations : Analyze fluorine’s electronic effects on hydrogen-bonding interactions with catalytic residues .

Q. How to address discrepancies in NMR data during characterization?

- Deuterated Solvents : Use DMSO-d or CDCl to avoid solvent peaks overlapping with analyte signals .

- 2D NMR (COSY, HSQC) : Resolve complex splitting patterns caused by fluorine atoms .

- Reference Standards : Compare with published spectra of structurally related Boc-protected amino acids .

Q. What are the implications of Boc removal on compound integrity?

- Acidic Deprotection : Treat with TFA (20% in DCM) for 1–2 hours at RT. Monitor by TLC to avoid overexposure, which may degrade the cyclopentane ring .

- Neutralization : After Boc removal, neutralize with aqueous NaHCO to stabilize the free amine .

Q. How to assess its potential as a transition-state analog in enzyme inhibition?

- Kinetic Assays : Measure values using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for metalloproteases) .

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., ACE) to visualize binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.